
1,1'-Dioctyl-4,4'-bipyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dioctyl-4,4’-bipyridinium is a bipyridinium derivative known for its unique electrochemical properties. It is part of the viologen family, which are compounds characterized by their ability to undergo reversible redox reactions. This compound has garnered significant attention in various fields, including chemistry, biology, and materials science, due to its versatile applications and distinctive properties .
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-Dioctyl-4,4’-bipyridinium can be synthesized through the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . Another method involves the use of samarium (0) metal in the presence of a catalytic amount of 1,1’-dioctyl-4,4’-bipyridinium dibromide for the chemoselective reduction of aromatic nitro groups .
Industrial Production Methods: Industrial production of 1,1’-Dioctyl-4,4’-bipyridinium typically involves large-scale synthesis using the Zincke reaction due to its efficiency and ability to produce high yields of the desired product .
化学反应分析
Types of Reactions: 1,1’-Dioctyl-4,4’-bipyridinium undergoes various types of reactions, including:
Reduction: It can be reduced using samarium (0) metal, forming aromatic amines.
Cyclocondensation: This reaction with aromatic diamines produces conjugated oligomers.
Common Reagents and Conditions:
Samarium (0) metal: Used for reduction reactions.
1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts: Used in the Zincke reaction for cyclocondensation.
Major Products:
Aromatic amines: Formed from the reduction of aromatic nitro groups.
Conjugated oligomers: Produced through cyclocondensation reactions.
科学研究应用
1,1’-Dioctyl-4,4’-bipyridinium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of conjugated oligomers and polymers with unique electrochemical properties.
Biology: Investigated for its potential anticancer activities.
Medicine: Explored for its use in diagnostic assays and as a component in electrochromic devices.
Industry: Utilized in the development of molecular machines and redox-flow batteries.
作用机制
The primary mechanism of action for 1,1’-Dioctyl-4,4’-bipyridinium involves its ability to undergo reversible redox reactions. The compound can form radical cation species, which are believed to be the active reducing agents in various chemical reactions . These redox properties are harnessed in applications such as electrochromic devices and molecular machines .
相似化合物的比较
1,1’-Dioctyl-4,4’-bipyridinium is unique among bipyridinium derivatives due to its long alkyl chains, which enhance its solubility and electrochemical properties. Similar compounds include:
1,1’-Dibutyl-4,4’-bipyridinium: Known for its use in metal coordination polymers.
N-methyl-4,4’-bipyridinium: Utilized in the synthesis of iodobismuthates.
N-ethyl-4,4’-bipyridinium: Another bipyridinium derivative with applications in coordination chemistry.
These compounds share similar redox properties but differ in their specific applications and structural characteristics.
属性
CAS 编号 |
66620-94-8 |
|---|---|
分子式 |
C26H42N2+2 |
分子量 |
382.6 g/mol |
IUPAC 名称 |
1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C26H42N2/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3/q+2 |
InChI 键 |
XJBZQYZBUDQHEW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[(3R,5R,9R,10R,13S,14S,17S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B13415231.png)
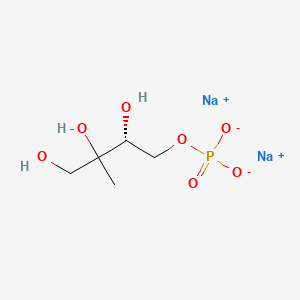


![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
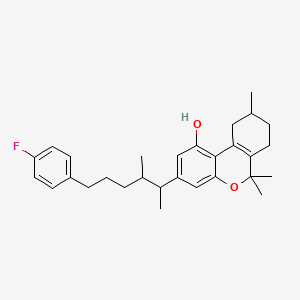
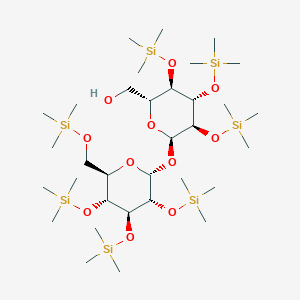

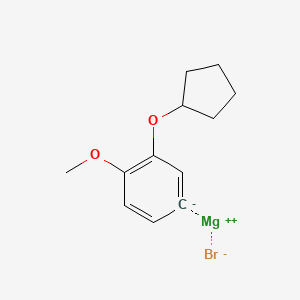
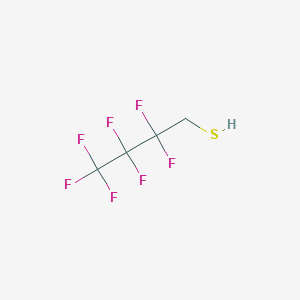
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)


